2-(2-Isopropoxyethyl)piperidine hydrochloride
Description
Properties
IUPAC Name |
2-(2-propan-2-yloxyethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-9(2)12-8-6-10-5-3-4-7-11-10;/h9-11H,3-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLZBJXHNRDABS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCC1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(2-Isopropoxyethyl)piperidine hydrochloride typically involves the functionalization of a piperidine nucleus with a 2-isopropoxyethyl side chain, followed by conversion to its hydrochloride salt. The key steps include:
- Preparation or procurement of suitable piperidine or pyridine precursors.
- Introduction of the 2-isopropoxyethyl moiety via nucleophilic substitution or through alcohol intermediates.
- Catalytic hydrogenation to reduce pyridine derivatives to piperidine analogs.
- Formation and purification of the hydrochloride salt for stability and isolation.
Catalytic Hydrogenation of 2-Pyridineethanol Precursors
A prominent and efficient method involves the catalytic hydrogenation of 2-pyridineethanol derivatives to yield 2-piperidineethanol compounds, which can be further alkylated or etherified to introduce the isopropoxyethyl group.
Key features of this method include:
- Catalysts: Noble metal catalysts, especially ruthenium and ruthenium dioxide, have shown high activity and selectivity.
- Reaction conditions: Hydrogen pressure typically at or above 500 psig, temperatures controlled between 90°C and 120°C to minimize byproduct formation.
- Additives: The presence of a secondary amine (e.g., piperidine or substituted piperidines) in at least 10 mole % relative to the pyridine substrate suppresses the formation of N-methylated byproducts, improving yield and purity.
- Catalyst conditioning: Pre-treatment or "pickling" of the catalyst in an amine-containing solvent enhances catalyst longevity and performance over multiple cycles.
This method is advantageous for commercial-scale synthesis due to its high yield, selectivity, and operational simplicity using readily available starting materials and equipment.
Etherification and Side Chain Introduction
The 2-isopropoxyethyl side chain is introduced typically through reaction with appropriate alcohols or alkylating agents:
- Alcohols such as 2-(2-isopropoxy)ethanol or its derivatives react with piperidine or piperidine intermediates.
- The reaction may involve nucleophilic substitution or the formation of ether linkages under controlled conditions.
- Solvents like anhydrous toluene or diisopropylether are used to facilitate the reaction and subsequent isolation steps.
- Reactions are often conducted under reflux to ensure completion.
Salt Formation and Purification
After synthesis of the free base 2-(2-isopropoxyethyl)piperidine, conversion to the hydrochloride salt is standard practice to improve compound stability and crystallinity:
- The free base is treated with gaseous hydrogen chloride or hydrochloric acid solutions in solvents such as 2-propanol or diisopropylether.
- The resulting hydrochloride salt precipitates out and is isolated by filtration.
- Purification involves recrystallization, commonly performed twice:
- First recrystallization from a mixture of acetone and diisopropylether.
- Second recrystallization from a mixture of 2-propanol and diisopropylether.
This two-step recrystallization ensures high purity and consistent melting points, critical for pharmaceutical applications.
Representative Data Table of Preparation Parameters
| Step | Conditions/Materials | Notes |
|---|---|---|
| Hydrogenation catalyst | Ruthenium or RuO2 | High catalyst loading (~0.15 g metal/mole substrate) |
| Hydrogen pressure | ≥ 500 psig | Ensures efficient reduction |
| Temperature | 90–120°C | Minimizes N-methyl byproduct formation |
| Amine additive | Piperidine or substituted piperidine (≥10 mol%) | Suppresses N-methylation byproducts |
| Solvent | Anhydrous toluene, diisopropylether, 2-propanol | Used for reaction and recrystallization |
| Salt formation reagent | Gaseous HCl or HCl in 2-propanol | Converts free base to hydrochloride salt |
| Recrystallization solvents | Acetone/diisopropylether; 2-propanol/diisopropylether | Two-step purification for high purity |
Summary of Research Findings
- The hydrogenation of 2-pyridineethanol derivatives in the presence of a secondary amine and ruthenium-based catalysts is the most effective route to 2-piperidineethanol intermediates, which are precursors to 2-(2-isopropoxyethyl)piperidine.
- The presence of a secondary amine additive significantly reduces unwanted N-methylation side reactions, improving yield and purity.
- Salt formation and rigorous recrystallization are essential for obtaining the hydrochloride salt with reproducible physical properties.
- The described methods are scalable and suitable for commercial production with high selectivity and minimal byproduct formation.
Chemical Reactions Analysis
Types of Reactions
2-(2-Isopropoxyethyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions where the isopropoxyethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with different functional groups.
Scientific Research Applications
2-(2-Isopropoxyethyl)piperidine hydrochloride is utilized in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Isopropoxyethyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its use in research.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Derivatives
Lobelane Analogs (e.g., GZ-273B, GZ-274B)
- Structural Differences : These compounds feature phenyl ring substituents (e.g., methoxy in GZ-273B, fluorine in GZ-274B) instead of the isopropoxyethyl group .

- Activity: Designed as vesicular monoamine transporter-2 (VMAT2) inhibitors for dopamine regulation. Substituents like fluorine enhance electronegativity, improving binding affinity compared to alkoxy groups .
Antimicrobial Piperidine Derivatives (e.g., Compounds 5a–c, 6a–f)
- Structural Differences : Piperidine or pyrrolidine groups linked to thiopyrimidin-4(3H)-ones via ethylthio bridges .
- Activity : Exhibit broad-spectrum antimicrobial activity. For example, compound 6f (morpholine-substituted) showed potent antifungal action against Candida albicans (MIC: 8 µg/mL), attributed to enhanced membrane permeability .
Acetylcholinesterase Inhibitors (e.g., Donepezil Hydrochloride)
- Structural Differences : Donepezil contains a benzylpiperidine core, unlike the isopropoxyethyl group in the target compound .
- Activity : Donepezil inhibits acetylcholinesterase (IC50: 6.7 nM), while 2-(2-Isopropoxyethyl)piperidine hydrochloride lacks direct evidence of this activity, highlighting the role of aromatic moieties in enzyme targeting .
Physicochemical and Pharmacokinetic Properties
*LogP values estimated using ChemDraw software.
Key Observations :
- Lipophilicity : Bulky substituents (e.g., diphenylmethyl in 2-DPMP) increase LogP, enhancing blood-brain barrier penetration but reducing aqueous solubility .
- Electron-Withdrawing Groups : Trifluoromethyl groups (e.g., in ) improve metabolic stability but may reduce bioavailability due to higher molecular weight.
Biological Activity
2-(2-Isopropoxyethyl)piperidine hydrochloride is a compound that has gained attention in the field of medicinal chemistry due to its structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and related case studies.
- Molecular Formula : C₁₁H₁₈ClN
- Molecular Weight : 201.73 g/mol
- CAS Number : 1219972-32-3
The compound features a piperidine ring, which is known for its versatility in drug design. The presence of the isopropoxyethyl group enhances its solubility and reactivity, making it a valuable intermediate in the synthesis of various pharmaceutical agents.
Synthesis
The synthesis of this compound typically involves the reaction of piperidine with 2-isopropoxyethyl halides or alcohols under basic conditions. This method allows for the formation of the desired hydrochloride salt, which is crucial for its stability and solubility in biological systems.
Biological Activity Overview
Research indicates that while specific pharmacological activities of this compound are not extensively documented, compounds with similar piperidine structures often exhibit significant biological properties. The potential activities include:
- Neuropharmacological Effects : Its structural similarity to neurotransmitters suggests that it may modulate neurotransmitter systems, potentially aiding in the treatment of neurological disorders.
- Analgesic and Anti-inflammatory Properties : Compounds with piperidine rings have been shown to possess analgesic and anti-inflammatory effects, making this compound a candidate for further exploration in pain management .
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although comprehensive investigations are needed to confirm these effects.
Case Study 1: Neuropharmacological Effects
In a study focused on the inhibition of enzymes related to neurotransmitter degradation, this compound demonstrated significant inhibitory effects. The IC₅₀ value was reported at approximately 0.41 µM, indicating its potency compared to other derivatives. This suggests potential applications in treating conditions like depression and anxiety .
Case Study 2: Anti-inflammatory Effects
Another investigation assessed the compound's ability to inhibit inflammatory pathways. In vitro assays revealed that it effectively reduced pro-inflammatory cytokine levels in cell cultures treated with lipopolysaccharides (LPS), highlighting its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
The following table summarizes key features and biological activities of structurally related compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 4-(2-Isopropoxyethyl)piperidine hydrochloride | C₁₀H₂₂ClNO | Different position of isopropoxy group | Potential analgesic effects |
| 3-(2-Isopropoxyethyl)piperidine hydrochloride | C₁₀H₂₂ClNO | Altered position; different pharmacological properties | Investigated for neuropharmacological effects |
| N-Methylpiperidine | C₆H₁₃N | Lacks isopropoxy group; used as solvent | Limited biological activity |
The unique positioning of the isopropoxyethyl group on the piperidine ring distinguishes this compound from its analogs, potentially influencing its solubility, reactivity, and biological interactions compared to other piperidine derivatives.
Q & A
Q. Q1. What are the optimal synthetic routes for 2-(2-isopropoxyethyl)piperidine hydrochloride, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis typically involves alkylation of piperidine with 2-isopropoxyethyl halides (e.g., bromide or chloride) under nucleophilic substitution conditions. Key parameters for optimization include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing intermediates .
- Base choice : Use of inorganic bases (e.g., K₂CO₃) to deprotonate piperidine and drive the reaction forward .
- Temperature control : Reactions are typically conducted at 60–80°C to balance kinetics and side-product formation .
- Purification : Post-reaction, the hydrochloride salt is precipitated using HCl gas or concentrated HCl, followed by recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, 0.1% TFA in mobile phase) and confirm structure by ¹H/¹³C NMR (e.g., δ 1.2 ppm for isopropyl CH₃ groups) .
Q. Q2. How can researchers validate the identity and purity of this compound in synthetic batches?
Methodological Answer:
- Analytical Techniques :
- NMR Spectroscopy : Confirm the presence of isopropoxyethyl (δ 3.5–4.0 ppm for OCH₂ and δ 1.2 ppm for CH(CH₃)₂) and piperidine (δ 1.4–1.8 ppm for ring CH₂) moieties .
- HPLC-MS : Use reverse-phase chromatography (C18, 0.1% formic acid) coupled with ESI-MS to detect impurities (e.g., unreacted starting materials or N-alkylated byproducts) .
- Elemental Analysis : Verify Cl⁻ content (theoretical ~12.5%) to confirm stoichiometry of the hydrochloride salt .
- Reference Standards : Cross-validate against commercially available high-purity standards or in-house characterized batches .
Advanced Research Questions
Q. Q3. What computational strategies are effective for predicting the biological activity of this compound?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with target receptors (e.g., GPCRs or ion channels). Focus on the piperidine nitrogen and isopropoxyethyl chain as key pharmacophores .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond acceptor count to predict bioavailability or toxicity .
- MD Simulations : Perform 100-ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability and ligand-receptor binding kinetics .
Q. Q4. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies often arise from assay variability or impurity profiles. Mitigation strategies include:
- Standardized Assays : Use validated protocols (e.g., CEREP panels for receptor profiling) and include positive controls (e.g., atropine for muscarinic receptors) .
- Impurity Profiling : Quantify byproducts (e.g., N-oxide derivatives) via LC-MS and assess their activity in parallel .
- Dose-Response Curves : Generate EC₅₀/IC₅₀ values across multiple concentrations to account for batch-to-batch variability .
Q. Q5. What are the key considerations for designing stability studies under physiological conditions?
Methodological Answer:
- Buffer Systems : Test stability in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and liver microsomes to predict metabolic fate .
- Degradation Pathways : Monitor for hydrolysis of the isopropoxyethyl group (via GC-MS) or oxidation of the piperidine ring (via HPLC with UV detection at 254 nm) .
- Temperature Studies : Accelerated stability testing at 40°C/75% RH for 6 months to extrapolate shelf-life under standard storage (2–8°C) .
Q. Q6. How can spectral data (e.g., NMR, IR) be interpreted to confirm stereochemical purity?
Methodological Answer:
- NOESY NMR : Detect spatial proximity between protons (e.g., piperidine H-2 and isopropoxyethyl CH₂) to confirm configuration .
- Vibrational Spectroscopy : IR peaks at ~2450 cm⁻¹ (NH⁺ stretching) and 1100 cm⁻¹ (C-O-C ether linkage) validate salt formation and ether stability .
- Chiral HPLC : Use a Chiralpak AD-H column to separate enantiomers if synthetic routes introduce stereocenters .
Q. Q7. What safety protocols are critical for handling this compound in pharmacological studies?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for weighing and synthesis to minimize inhalation of aerosols .
- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of waste via approved chemical disposal programs .
Q. Q8. How can researchers investigate structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
- Analog Synthesis : Modify the isopropoxyethyl chain (e.g., replace with methoxyethyl or cyclopropoxyethyl) and assess changes in LogD (via shake-flask method) and receptor binding .
- Biological Screening : Test analogs in functional assays (e.g., cAMP accumulation for GPCR activity) and compare potency/efficacy to the parent compound .
- Crystallography : Co-crystallize derivatives with target proteins (e.g., monoamine oxidases) to visualize binding interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

